molecular formula C21H28N2O7 B12907975 (S)-3-(((Benzyloxy)carbonyl)amino)-4-((S)-2-(tert-butoxycarbonyl)pyrrolidin-1-yl)-4-oxobutanoic acid

(S)-3-(((Benzyloxy)carbonyl)amino)-4-((S)-2-(tert-butoxycarbonyl)pyrrolidin-1-yl)-4-oxobutanoic acid

Cat. No.: B12907975
M. Wt: 420.5 g/mol
InChI Key: MCCPEPMTBMAZAM-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(((Benzyloxy)carbonyl)amino)-4-((S)-2-(tert-butoxycarbonyl)pyrrolidin-1-yl)-4-oxobutanoic acid is a complex organic compound that features multiple functional groups, including a benzyloxycarbonyl group, a tert-butoxycarbonyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)-4-((S)-2-(tert-butoxycarbonyl)pyrrolidin-1-yl)-4-oxobutanoic acid typically involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the appropriate amino acid derivative and introduce the benzyloxycarbonyl and tert-butoxycarbonyl protecting groups through standard carbamate formation reactions. The pyrrolidine ring can be introduced via cyclization reactions, often using conditions that favor the formation of the desired stereoisomer.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(((Benzyloxy)carbonyl)amino)-4-((S)-2-(tert-butoxycarbonyl)pyrrolidin-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

(S)-3-(((Benzyloxy)carbonyl)amino)-4-((S)-2-(tert-butoxycarbonyl)pyrrolidin-1-yl)-4-oxobutanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-3-(((Benzyloxy)carbonyl)amino)-4-((S)-2-(tert-butoxycarbonyl)pyrrolidin-1-yl)-4-oxobutanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding or inhibition. The molecular targets and pathways involved can vary widely, but often include key regulatory proteins and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(((Benzyloxy)carbonyl)amino)-4-((S)-2-(tert-butoxycarbonyl)pyrrolidin-1-yl)-4-oxobutanoic acid analogs: Compounds with similar structures but different substituents or stereochemistry.

    Other carbamate-protected amino acids: Compounds that feature carbamate protecting groups but different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H28N2O7

Molecular Weight

420.5 g/mol

IUPAC Name

(3S)-4-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-1-yl]-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C21H28N2O7/c1-21(2,3)30-19(27)16-10-7-11-23(16)18(26)15(12-17(24)25)22-20(28)29-13-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13H2,1-3H3,(H,22,28)(H,24,25)/t15-,16-/m0/s1

InChI Key

MCCPEPMTBMAZAM-HOTGVXAUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(=O)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)C1CCCN1C(=O)C(CC(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.